An In-depth Technical Guide to Isopropyl 1-isopropylprolinate: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Isopropyl 1-isopropylprolinate: Properties, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the potential applications of Isopropyl 1-isopropylprolinate in the field of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in leveraging the unique characteristics of this chiral molecule.
Introduction: The Significance of Chiral Proline Derivatives
Proline and its derivatives are fundamental building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. Their rigid pyrrolidine ring and chiral center make them invaluable as chiral auxiliaries and catalysts in asymmetric synthesis, enabling the stereoselective production of drug candidates.[1][2][3] Isopropyl 1-isopropylprolinate, an ester of N-isopropylated proline, represents a unique scaffold with distinct steric and electronic properties that can be exploited in the design of novel synthetic methodologies and therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and formulation. While experimental data for Isopropyl 1-isopropylprolinate is not extensively available in public literature, a combination of computed data and established knowledge of similar compounds allows for a reliable characterization.
Physical Properties
The physical properties of Isopropyl 1-isopropylprolinate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | [4] |
| Molecular Weight | 199.29 g/mol | [4] |
| CAS Number | 31552-16-6 | [4] |
| Appearance | Colorless liquid (predicted) | Inferred from similar compounds |
| Boiling Point | Estimated 210-230 °C | Inferred from related proline esters |
| Melting Point | Not applicable (liquid at room temperature) | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., ethanol, isopropanol, dichloromethane, ethyl acetate). Limited solubility in water. | [5] |
| Density | Estimated 0.95-1.05 g/cm³ | Inferred from related proline esters |
Note: The boiling point and density are estimations based on the properties of structurally related N-alkylated amino acid esters. Experimental determination is recommended for precise values. The solubility profile is based on the general behavior of proline esters and the properties of isopropanol.[5]
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of Isopropyl 1-isopropylprolinate.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available through public databases, providing insight into the carbon framework of the molecule.[4]
-
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data is also available, which can be used to determine the molecular weight and fragmentation pattern of the compound.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group.
Chemical Properties and Reactivity
The chemical behavior of Isopropyl 1-isopropylprolinate is dictated by the interplay of the tertiary amine of the proline ring and the isopropyl ester functionality.
Stereochemistry and Chirality
As a derivative of L-proline or D-proline, Isopropyl 1-isopropylprolinate is a chiral molecule. The stereocenter at the alpha-carbon of the proline ring is a key feature that can be exploited in asymmetric synthesis. The bulky N-isopropyl group can influence the conformational preferences of the pyrrolidine ring, which in turn can direct the stereochemical outcome of reactions at adjacent centers. The use of proline derivatives as chiral auxiliaries is a well-established strategy in organic synthesis.[2]
Reactivity of the N-alkylated Proline Ester
The tertiary amine of the proline ring is nucleophilic and can participate in various chemical transformations. The ester group can undergo hydrolysis under acidic or basic conditions to yield N-isopropylproline. The reactivity of N-alkylated proline esters is central to their application in the synthesis of more complex molecules, including quaternary proline analogs.[3]
Synthesis of Isopropyl 1-isopropylprolinate
Proposed Synthetic Pathway
The synthesis involves two key steps:
-
Esterification of Proline: The carboxylic acid of proline is first converted to its isopropyl ester.
-
N-Alkylation of Proline Isopropyl Ester: The secondary amine of the proline ester is then alkylated with an isopropyl group.
Caption: Proposed two-step synthesis of Isopropyl 1-isopropylprolinate.
Detailed Experimental Protocol
Step 1: Synthesis of Proline Isopropyl Ester
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-proline (1 equivalent) and a sufficient amount of isopropyl alcohol to act as both reactant and solvent.[5]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Remove the excess isopropyl alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude proline isopropyl ester. The product can be further purified by distillation or column chromatography if necessary.
Step 2: Synthesis of Isopropyl 1-isopropylprolinate (N-Alkylation)
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the proline isopropyl ester (1 equivalent) from the previous step in a suitable aprotic solvent, such as acetonitrile or dimethylformamide.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (2-3 equivalents), to the solution.
-
Alkylating Agent: Slowly add 2-iodopropane or 2-bromopropane (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, Isopropyl 1-isopropylprolinate, can be purified by vacuum distillation or column chromatography to yield a colorless liquid.
Applications in Drug Development
The unique structural features of Isopropyl 1-isopropylprolinate make it a promising candidate for various applications in drug discovery and development.
Caption: Potential roles of Isopropyl 1-isopropylprolinate in drug development.
Chiral Building Block for Complex Molecules
Isopropyl 1-isopropylprolinate can serve as a versatile chiral building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][7] The N-isopropyl group can impart specific solubility and pharmacokinetic properties to the final molecule.
Asymmetric Catalysis and Chiral Ligand Synthesis
Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations.[8] Isopropyl 1-isopropylprolinate could be explored as a catalyst itself or as a precursor for the synthesis of novel chiral ligands for metal-catalyzed asymmetric reactions. The steric bulk of the isopropyl groups may lead to unique selectivity in these transformations.
Incorporation into Novel Drug Candidates
The N-alkylated proline scaffold is present in a number of biologically active compounds. The specific substitution pattern of Isopropyl 1-isopropylprolinate could be incorporated into new chemical entities to modulate their pharmacological activity, selectivity, and pharmacokinetic profiles. For instance, N-alkylated amino acid esters are found in various enzyme inhibitors.
Conclusion
Isopropyl 1-isopropylprolinate is a chiral molecule with significant potential in the field of drug development. While detailed experimental data is currently limited, its synthesis is achievable through well-established chemical transformations. Its unique combination of a rigid, chiral proline core with bulky isopropyl groups on both the nitrogen and the ester functionality makes it an attractive target for further investigation as a chiral building block, a component of asymmetric catalysts, and a scaffold for novel therapeutic agents. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers looking to explore the synthetic utility and potential applications of this promising compound.
References
[1] Enantioselective Synthesis of Chiral Proline Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
[2] Chiral auxiliary. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]
[3] Solà, L., et al. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 15(5), 3471-3524. [Link]
[4] Isopropyl 1-isopropylprolinate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
[8] Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2020). Catalysts, 10(11), 1319. [Link]
[9] Overberger, C. G., & Jon, Y. S. (1987). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis- and trans-5-isopropylproline and poly(cis- and trans-5-isopropylproline). Polymer Journal, 19(5), 537-549. [Link]
[10] Senthamarai, T., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 57(40), 13344-13348. [Link]
[6] Applications of Isopropyl Alcohol in the Pharmaceutical Industry. (n.d.). Simple Solvents. Retrieved January 17, 2026, from [Link]
[7] Industrial uses of Isopropyl alcohol. (n.d.). Lab Alley. Retrieved January 17, 2026, from [Link]
[5] Isopropyl alcohol. (2024, January 13). In Wikipedia. Retrieved January 17, 2026, from [Link]
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